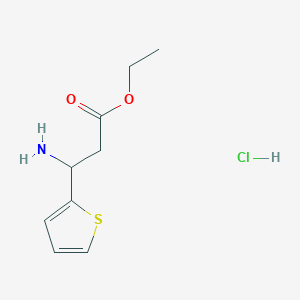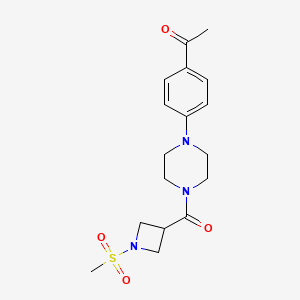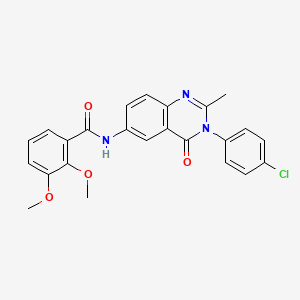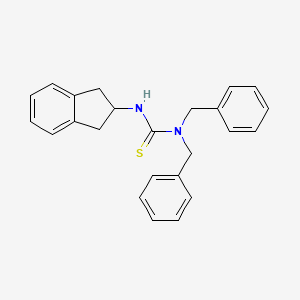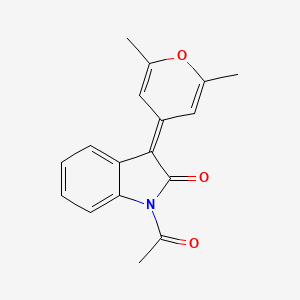
1-acetyl-3-(2,6-dimethyl-4H-pyran-4-ylidene)-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-3-(2,6-dimethyl-4H-pyran-4-ylidene)-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Presence of Carcinogenic Heterocyclic Amines in Urine
Research by Ushiyama et al. (1991) focuses on the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet compared to inpatients receiving parenteral alimentation, highlighting the human exposure to carcinogenic compounds through food, which may reflect the broader category of research into chemical exposures and their detection in biological samples (Ushiyama et al., 1991).
Investigating Unmetabolized Polycyclic Aromatic Hydrocarbons in Adolescents' Urine
De Craemer et al. (2016) investigated the feasibility of incorporating methods to determine parent polycyclic aromatic hydrocarbons (PAHs) in urine for human biomonitoring studies. This study assessed exposure to PAHs, which have carcinogenic potential, in adolescents, showcasing the importance of monitoring environmental exposures to specific chemical compounds (De Craemer et al., 2016).
Levels of Synthetic Musk Fragrances in Human Milk
Zhang et al. (2011) determined concentrations of synthetic musks in human milk samples from three cities in Eastern China, providing insight into the accumulation of these additives in the human body and their exposure to infants. This type of research is relevant for understanding the bioaccumulation and potential health impacts of various synthetic compounds (Zhang et al., 2011).
Allergic Contact Dermatitis from Synthetic Fragrances
Handley and Burrows (1994) reported a case of allergic contact dermatitis from synthetic fragrance ingredients in underarm deodorant preparations, illustrating the health risks associated with chemical exposure through consumer products (Handley & Burrows, 1994).
特性
IUPAC Name |
1-acetyl-3-(2,6-dimethylpyran-4-ylidene)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-8-13(9-11(2)21-10)16-14-6-4-5-7-15(14)18(12(3)19)17(16)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRIMTJJMFPCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3N(C2=O)C(=O)C)C=C(O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
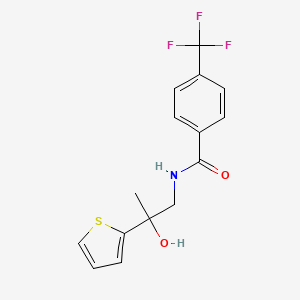
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2615189.png)
![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)
![2-(5-chlorothiophen-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2615191.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2615192.png)
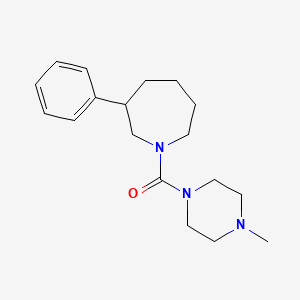
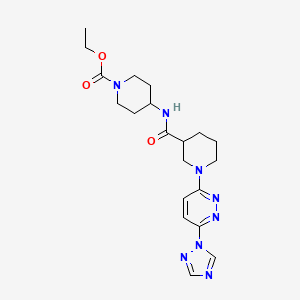
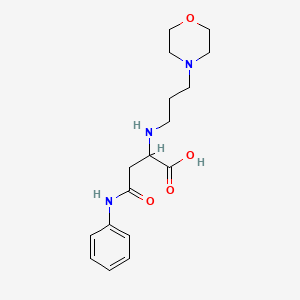
![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![11-(5-chloro-2-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2615199.png)
